molecular formula C6H16ClN3O2 B8015099 N-Hydroxy-L-lysinamide hydrochloride

N-Hydroxy-L-lysinamide hydrochloride

Cat. No.: B8015099
M. Wt: 197.66 g/mol
InChI Key: IQSDDPREKUXCCR-UHFFFAOYSA-N
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Description

2,6-Diamino-N-hydroxyhexanamide;hydrochloride is a chemical compound that belongs to the class of diaminohydroxamic acids. It is known for its ability to form complexes with various metal ions, making it a valuable compound in coordination chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-L-lysinamide hydrochloride typically involves the reaction of lysine with hydroxylamine under controlled conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-N-hydroxyhexanamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Diamino-N-hydroxyhexanamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-L-lysinamide hydrochloride involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its amino and hydroxyl groups, which can influence various biochemical pathways and processes. The molecular targets include metal ions such as nickel, cobalt, and iron, and the pathways involved are related to metal ion transport and utilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-N-hydroxyhexanamide;hydrochloride is unique due to its specific structure, which allows it to form highly stable complexes with certain metal ions. This makes it particularly valuable in coordination chemistry and industrial applications .

Properties

IUPAC Name

2,6-diamino-N-hydroxyhexanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2.ClH/c7-4-2-1-3-5(8)6(10)9-11;/h5,11H,1-4,7-8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSDDPREKUXCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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